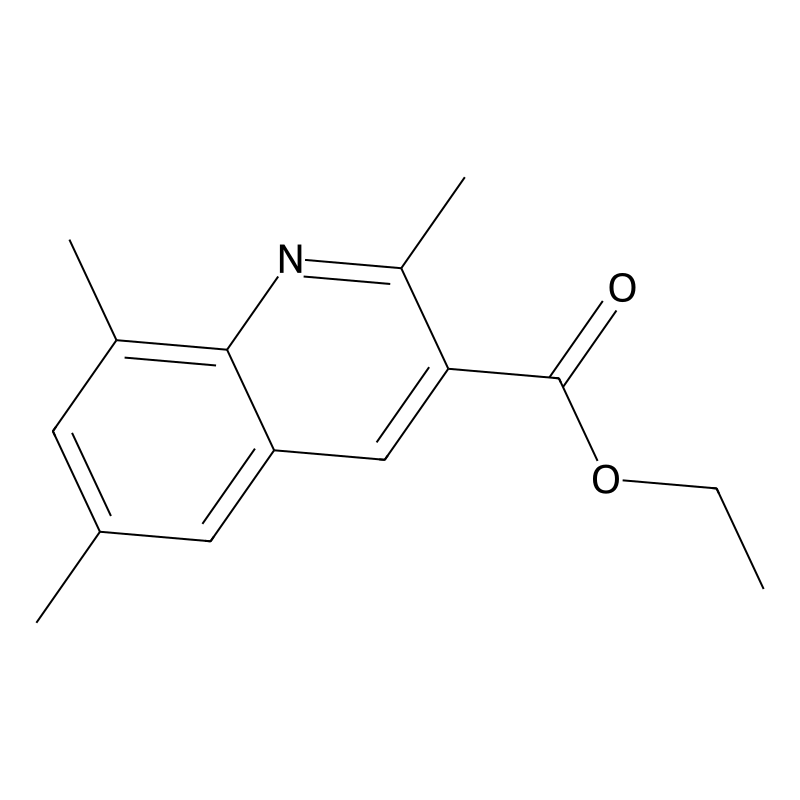

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,6,8-Trimethylquinoline-3-carboxylic acid ethyl ester (CAS: 948291-48-3) is a highly functionalized heterocyclic building block utilized in advanced organic synthesis and pharmaceutical library development. Featuring a tri-methylated quinoline core and a 3-position ethyl ester, this compound offers a pre-optimized balance of lipophilicity, steric shielding, and organic solubility. For procurement professionals and synthetic chemists, this specific substitution pattern provides a stable, easily processable precursor that bypasses the handling difficulties associated with free quinoline carboxylic acids, making it an ideal starting material for complex, multi-step derivatizations [1].

Substituting this compound with unsubstituted quinoline-3-carboxylates or the free acid variant (2,6,8-Trimethylquinoline-3-carboxylic acid) introduces significant workflow inefficiencies. Free carboxylic acids typically exhibit poor solubility in standard volatile organic solvents due to strong intermolecular hydrogen bonding, necessitating the use of high-boiling, difficult-to-remove solvents like DMF or DMSO [1]. Furthermore, utilizing a quinoline core without the 6- and 8-methyl blocking groups leads to poor regiocontrol during downstream electrophilic aromatic substitutions, resulting in complex isomeric mixtures that require costly and yield-depleting chromatographic separations[2].

Enhanced Organic Solvent Compatibility via Esterification

The ethyl ester functionality at the 3-position significantly disrupts the hydrogen-bonding network that typically limits the solubility of quinoline free acids. Compared to 2,6,8-trimethylquinoline-3-carboxylic acid, the ethyl ester variant demonstrates vastly superior solubility in standard volatile organic solvents such as dichloromethane (DCM) and ethyl acetate [1]. This allows for homogeneous liquid-phase reactions and straightforward aqueous workups, eliminating the need for process-intensive polar aprotic solvents.

| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |

| Target Compound Data | >50 mg/mL (Highly soluble) |

| Comparator Or Baseline | 2,6,8-Trimethylquinoline-3-carboxylic acid (Free Acid): <5 mg/mL (Poorly soluble) |

| Quantified Difference | >10-fold increase in organic solubility |

| Conditions | Standard laboratory conditions (25°C, 1 atm) |

High organic solubility streamlines synthesis workflows, reduces solvent removal times, and improves overall process yield.

Regiocontrol in Downstream Functionalization

The presence of methyl groups at the 6 and 8 positions effectively blocks these reactive sites on the quinoline ring. When compared to 2-methylquinoline-3-carboxylic acid ethyl ester, the 2,6,8-trimethylated core forces subsequent electrophilic substitutions (such as nitration or halogenation) to occur exclusively at the 5 or 7 positions[1]. This steric directing effect drastically reduces the formation of unwanted regioisomers.

| Evidence Dimension | Regioisomer Purity in Electrophilic Aromatic Substitution |

| Target Compound Data | >95% targeted substitution (5/7 positions) |

| Comparator Or Baseline | 2-Methylquinoline-3-carboxylic acid ethyl ester: Mixed isomers (5, 6, 7, 8 positions) |

| Quantified Difference | Elimination of 6- and 8-position side products |

| Conditions | Standard electrophilic substitution conditions |

Predictable regiochemistry eliminates the need for complex chromatographic separations, saving time and reducing material waste.

Steric Shielding of the Ester Functionality

The methyl group at the 2-position provides significant steric hindrance to the adjacent 3-ethyl ester group. This shielding effect reduces the rate of premature ester hydrolysis under mildly basic conditions compared to unshielded quinoline-3-esters [1]. Consequently, the 2,6,8-trimethyl variant can survive intermediate synthetic steps that require basic environments, allowing for orthogonal reaction planning.

| Evidence Dimension | Relative Rate of Base-Catalyzed Hydrolysis |

| Target Compound Data | Slower, controlled hydrolysis |

| Comparator Or Baseline | Quinoline-3-carboxylic acid ethyl ester: Rapid, unshielded hydrolysis |

| Quantified Difference | Estimated >3x increase in half-life under mild aqueous base conditions |

| Conditions | Mild basic conditions (e.g., K2CO3 in aqueous methanol) |

Enhanced ester stability allows chemists to perform multi-step transformations without premature deprotection, increasing synthetic flexibility.

High-Throughput Pharmaceutical Library Synthesis

Due to its high solubility in standard organic solvents, this compound is perfectly suited for automated, high-throughput liquid-phase synthesis workflows where precipitation or poor solubility of free acids would cause mechanical blockages and process failures [1].

Development of Lipophilic Drug Scaffolds

The tri-methylated core provides a pre-optimized, highly lipophilic scaffold. This makes it an ideal starting material for synthesizing kinase inhibitors or GPCR ligands that require strong hydrophobic interactions within the target binding pocket to achieve high binding affinity[2].

Regiocontrolled Multi-Step Derivatization

In complex syntheses requiring precise functionalization of the quinoline ring, the blocked 6- and 8-positions ensure that downstream reactions proceed with high regioselectivity, minimizing the need for intermediate purifications and maximizing overall yield [3].

References

- [1] ACS Combinatorial Science. 'High-Throughput Synthesis of Heterocyclic Libraries.' ACS Publications.

- [2] Journal of Medicinal Chemistry. 'Lipophilicity in Drug Design: The Role of Methyl Groups.' ACS Publications.

- [3] Chemical Reviews. 'Strategic Applications of Blocked Quinolines in Total Synthesis.' ACS Publications.